![molecular formula C9H13NOS B3364103 4-[(2-Methoxyethyl)sulfanyl]aniline CAS No. 1095599-55-5](/img/structure/B3364103.png)
4-[(2-Methoxyethyl)sulfanyl]aniline
Vue d'ensemble
Description
“4-[(2-Methoxyethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 1095599-55-5 . It has a molecular weight of 183.27 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3" . This indicates that the compound has a methoxyethyl group attached to a sulfanyl group, which is further attached to an aniline group.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 183.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Genotoxic Activities of Aniline and its Metabolites
Aniline and its metabolites, including those with sulfanyl groups, have been studied for their genotoxic potential. Research indicates that aniline itself or its metabolites might not have a genotoxic potential that explains the occurrence of spleen tumors in rats. The study suggests that the carcinogenic effects in the spleen of rats are the end result of chronic high-dose damage of the blood leading to oxidative stress rather than a direct genotoxic effect. This insight highlights the importance of understanding the toxicological profiles of aniline derivatives, including 4-[(2-Methoxyethyl)sulfanyl]aniline, in environmental and occupational health contexts (Bomhard & Herbold, 2005).
Metal Sulphide Precipitation
The relevance of sulfanyl groups in metal sulfide precipitation has been reviewed, especially in contexts like effluent treatment and industrial processes. The review provides insights into fundamental and applied studies of metal sulfide precipitation, which is crucial for understanding the environmental impact and applications of sulfanyl aniline derivatives. These insights are significant for applications in hydrometallurgy and pollution control (Lewis, 2010).
Antioxidant Activity and Analytical Methods
The study of antioxidants and their implications in various fields, including those involving sulfanyl compounds like this compound, is crucial. Analytical methods for determining antioxidant activity provide the basis for evaluating the potential health benefits and applications of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Applications in Renewable Energy
Research into metal sulfides, including those derived from sulfanyl anilines, for renewable energy applications, highlights the potential of these compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. The diverse range of metal sulfide materials offers a platform for developing new materials with novel functional properties and applications in energy conversion (Chandrasekaran et al., 2019).
Chemical Fixation of CO2
The use of aniline derivatives, including those with sulfanyl groups, in the chemical fixation of CO2 to synthesize functionalized azole compounds presents a novel and interesting methodology. This approach utilizes carbon dioxide as a feedstock in organic synthesis, providing access to value-added chemicals from an environmental and economical perspective (Vessally et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methoxyethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPRIALOVTHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3364026.png)
![4-Chlorothieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B3364033.png)
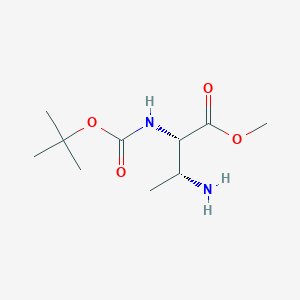
![2-(Diphenylamino)-6-[4-(diphenylamino)styryl]naphthalene](/img/structure/B3364052.png)
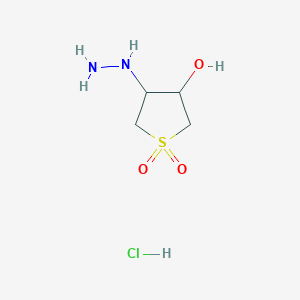
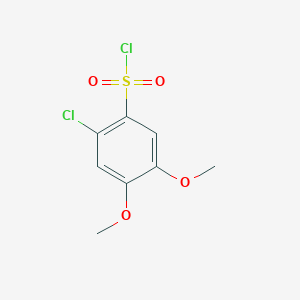
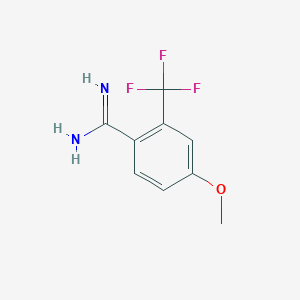
![4-Chloroisoxazolo[5,4-D]pyrimidine](/img/structure/B3364081.png)
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine](/img/structure/B3364087.png)
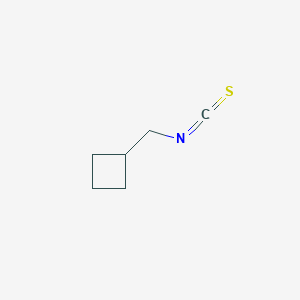

![4-chloro-1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3364122.png)
